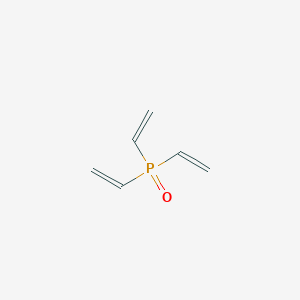
Trivinylphosphine oxide
Übersicht
Beschreibung
Trivinylphosphine oxide is an organophosphorus compound known for its versatile applications in various fields, including industrial and scientific research. It is characterized by the presence of three vinyl groups attached to a phosphine oxide core, making it a valuable precursor in polymer chemistry and flame-retardant materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trivinylphosphine oxide is typically synthesized through a reaction involving phosphorus oxychloride (POCl₃) and vinylmagnesium bromide (VMB). The reaction is temperature-dependent, with the thermodynamically favorable product being produced at lower temperatures. As the reaction temperature increases, an endothermic anionic addition polymerization reaction between this compound and VMB begins .
Industrial Production Methods: In industrial settings, the production of this compound involves carefully controlled reaction conditions to ensure high yield and purity. The use of advanced techniques such as single-crystal analysis and density functional theory (DFT) simulations helps optimize the reaction parameters and understand the underlying chemical processes .
Analyse Chemischer Reaktionen
Types of Reactions: Trivinylphosphine oxide undergoes various chemical reactions, including nucleophilic substitution and addition reactions. One notable reaction is the Michael-like addition reaction, where the vinyl anion derived from VMB acts as the nucleophile and attacks the phosphorus atom of POCl₃ .
Common Reagents and Conditions:
Nucleophilic Substitution: Involves reagents like vinylmagnesium bromide (VMB) and phosphorus oxychloride (POCl₃).
Addition Reactions: Typically occur under temperature-controlled conditions to favor the desired product.
Major Products: The major products formed from these reactions include polymeric matrices with enhanced flame-retardant properties and other organophosphorus compounds .
Wissenschaftliche Forschungsanwendungen
Trivinylphosphine oxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of flame-retardant polymers and other organophosphorus compounds.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of trivinylphosphine oxide involves nucleophilic substitution, where the vinyl anion derived from VMB attacks the phosphorus atom of POCl₃, leading to the displacement of a chloride ion. This reaction proceeds through a four-membered ring transition state, similar to the Michael addition reaction .
Vergleich Mit ähnlichen Verbindungen
Triphenylphosphine oxide: Another organophosphorus compound with a similar structure but different applications.
Phosphorus oxychloride: Used as a reagent in the synthesis of trivinylphosphine oxide.
Vinylmagnesium bromide: A key reagent in the synthesis of this compound
Uniqueness: this compound stands out due to its unique combination of vinyl groups and phosphine oxide core, making it a valuable precursor in polymer chemistry and flame-retardant materials. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .
Eigenschaften
IUPAC Name |
1-bis(ethenyl)phosphorylethene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9OP/c1-4-8(7,5-2)6-3/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPTXORSJKSZSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CP(=O)(C=C)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337442 | |
| Record name | Trivinylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13699-67-7 | |
| Record name | Trivinylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-4-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047198.png)
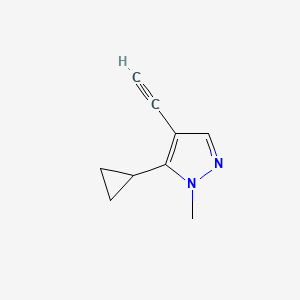
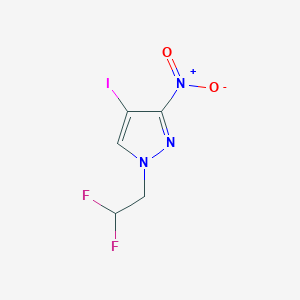
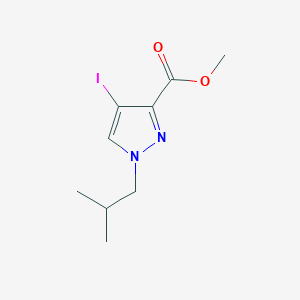
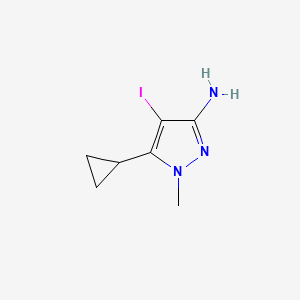

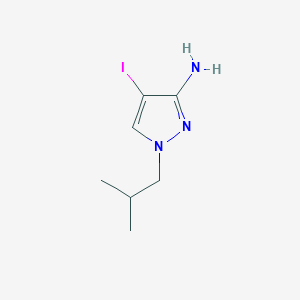
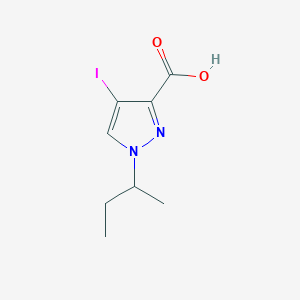
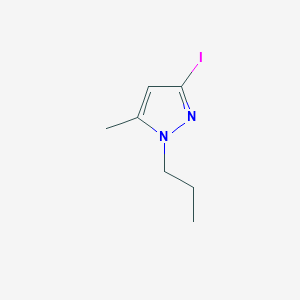
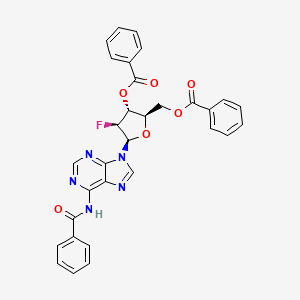
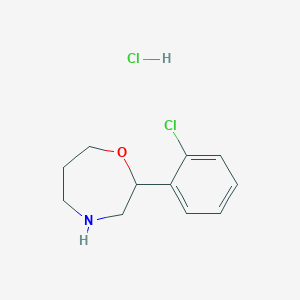
![Ethyl 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3047215.png)
![4-tert-Butylcalix[4]arene tribenzoate](/img/structure/B3047217.png)
![Benzene, [(1-chloroethyl)thio]-](/img/structure/B3047218.png)
